molecular formula C20H22N2O3 B2803907 7-methoxy-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034420-71-6

7-methoxy-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No. B2803907
CAS RN: 2034420-71-6
M. Wt: 338.407
InChI Key: IHBONCLMKMOBMN-UHFFFAOYSA-N
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Description

7-methoxy-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
The exact mass of the compound 7-methoxy-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • 1,3-Dipolar Cycloaddition Chemistry

    Novel indolizinone-based compounds were synthesized using a Rh(II)-catalyzed 1,3-dipolar cycloaddition reaction. This methodology facilitated the preparation of indolo- and furano-fused indolizinones, demonstrating the versatility of cycloaddition reactions in constructing complex heterocyclic systems (Mmutlane, Harris, & Padwa, 2005).

  • Enantioselective Synthesis

    An enantioselective synthesis approach was described for (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, employing a combination of Wittig olefination, Sharpless asymmetric dihydroxylation, and platinum-catalyzed oxidation. This showcases the application of chiral synthesis techniques in producing enantiomerically pure compounds (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).

Potential Therapeutic Targets

  • Sigma Receptor Ligands

    Analogues of the sigma receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) were synthesized with the aim of reducing lipophilicity for potential use as positron emission tomography (PET) radiotracers. This research underscores the importance of sigma receptors as targets for therapeutic and diagnostic applications in oncology (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).

  • Antidepressant Activity

    The synthesis and evaluation of trans-2-[N-(2-hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)]iminothiazolidine and related compounds revealed marked antidepressant activity, providing a new structural lead for antidepressants. This indicates the potential of tetralin derivatives in developing novel treatments for depression (Shukla, Singh, Khanna, Saxena, Singh, Sur, Dhawan, & Anand, 1992).

properties

IUPAC Name

7-methoxy-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-17-12-18(23)22-11-5-10-16(22)19(17)20(24)21-15-9-4-7-13-6-2-3-8-14(13)15/h2-3,6,8,12,15H,4-5,7,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBONCLMKMOBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NC3CCCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide

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